(2E,13Z)-2,13-Octadecadienol

Description

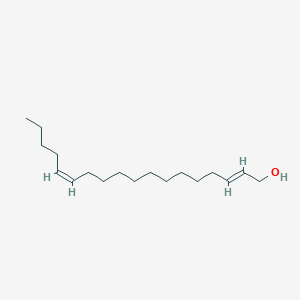

Structure

3D Structure

Properties

IUPAC Name |

(2E,13Z)-octadeca-2,13-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-17,19H,2-4,7-15,18H2,1H3/b6-5-,17-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOMGIOWVNOOBC-RAPDCGKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCC/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057577 | |

| Record name | (2E,13Z)-2,13-Octadecadienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123551-47-3 | |

| Record name | 2,13-Octadecadien-1-ol, (2E,13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123551473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,13Z)-2,13-Octadecadienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,13-OCTADECADIEN-1-OL, (2E,13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACH085LK6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of 2e,13z 2,13 Octadecadienol

Precursor Identification and Metabolic Pathways

The journey to (2E,13Z)-2,13-Octadecadienol begins with common fatty acid precursors. The carbon skeleton of this C18 alcohol is derived from the de novo synthesis of palmitic acid or stearic acid. pnas.org These saturated fatty acids then undergo a series of modifications, including desaturation and chain-shortening or elongation, to produce the required 18-carbon chain with two double bonds at specific locations. pnas.orgnih.gov

The metabolic pathway typically involves the following key steps:

Fatty Acid Synthesis: The initial building blocks are created through standard fatty acid synthesis.

Desaturation: Specific desaturase enzymes introduce double bonds into the fatty acid chain. To achieve the (13Z) configuration, a Δ13-desaturase is required.

Reduction: The final step involves the reduction of the corresponding fatty acyl-CoA to the alcohol, this compound.

Alcohols often serve as the biosynthetic precursors to aldehyde pheromones in many Lepidoptera species. cambridge.org

Enzymatic Mechanisms in Stereoselective Synthesis

The precise stereochemistry of this compound is crucial for its biological activity and is controlled by a suite of specialized enzymes.

Fatty Acyl-CoA Desaturases (FADs): These enzymes are responsible for introducing double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl chain. oup.com The formation of the cis double bond at the 13th position is a critical step governed by a specific desaturase.

Fatty Acyl-CoA Reductases (FARs): After the correct unsaturated fatty acid precursor is formed, FARs catalyze the reduction of the fatty acyl-CoA to the corresponding alcohol. lu.se These enzymes can exhibit selectivity for substrates of particular chain lengths and degrees of unsaturation, thus influencing the final pheromone blend. plos.org Some FARs show broad activity, while others are more specific. nih.govlu.se

The interplay between these enzymes is essential for producing the final, active pheromone component. lu.se

Genetic Regulation of Biosynthetic Enzymes

The production of the enzymes involved in pheromone biosynthesis is tightly regulated at the genetic level. The expression of genes encoding for desaturases and reductases is often specific to the pheromone gland of the female moth and is under hormonal control. nih.govbohrium.com

Pheromone Biosynthesis Activating Neuropeptide (PBAN): In many moth species, the production of sex pheromones is initiated by PBAN. nih.gov This neuropeptide triggers a signal cascade within the pheromone gland cells, leading to the activation and synthesis of the necessary biosynthetic enzymes.

Gene Expression: The genes for specific desaturases and reductases have been identified and characterized in several moth species. oup.comlu.se Studies have shown that the expression levels of these genes can directly correlate with the amount and composition of the pheromone produced.

Comparative Biosynthetic Routes Across Organisms

While the general principles of fatty acid-derived pheromone biosynthesis are conserved, the specific enzymes and pathways can differ between species, leading to the vast diversity of pheromone structures observed in insects.

For instance, the specific desaturases that create the double bonds at different positions are key determinants of the final pheromone components. While some moths utilize a Δ11-desaturase, the biosynthesis of this compound requires a Δ13-desaturase and enzymes to form the conjugated E-double bond at position 2.

The evolution of these enzyme families has played a crucial role in the diversification of chemical communication signals and, consequently, in the reproductive isolation and speciation of moths. pnas.org The study of these pathways in different organisms provides valuable insights into the evolution of chemical communication.

Chemical Synthesis Methodologies for 2e,13z 2,13 Octadecadienol

Strategies for Stereocontrolled Olefin Synthesis

The primary challenge in synthesizing (2E,13Z)-2,13-octadecadienol lies in the stereocontrolled formation of both the conjugated (E)-alkene and the non-conjugated (Z)-alkene. Synthetic strategies often involve the separate construction of these two olefinic moieties, followed by their coupling. The synthesis of all four geometric isomers is often undertaken to confirm the structure of the natural pheromone and to study the biological activity of each isomer. researchgate.nettandfonline.com

A common approach involves the retrosynthetic disconnection of the molecule into smaller, more manageable fragments. For instance, the molecule can be disconnected at a single bond between the two double bonds, or at one of the double bonds itself. This leads to the identification of key intermediates, such as alkynes, aldehydes, and phosphonates, which can be assembled using stereoselective reactions.

Approaches to E- and Z-Double Bond Construction

The construction of the E- and Z-double bonds is achieved through a variety of reliable and stereoselective methods.

The Wittig reaction and its variants are powerful tools for the formation of carbon-carbon double bonds. For the synthesis of the (2E) double bond in this compound, the Horner-Wadsworth-Emmons (HWE) reaction is particularly effective. wikipedia.orgnrochemistry.comorganic-chemistry.org The HWE reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde to produce an alkene. A key advantage of the HWE reaction with stabilized ylides is its high propensity to form the thermodynamically more stable (E)-alkene with excellent selectivity. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of an oxaphosphetane intermediate, which preferentially eliminates to give the E-isomer. organic-chemistry.org

In one synthetic approach, a Doebner condensation of hexadec-11-ynal with malonic acid has been used to introduce the 2E double bond. researchgate.net

Palladium-catalyzed cross-coupling reactions are instrumental in constructing the carbon skeleton of complex molecules like this compound. nih.gov The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide, is a frequently employed strategy. rsc.orgresearchgate.netnumberanalytics.comwikipedia.org This reaction is typically used to couple a fragment containing the terminal alkyne with another fragment containing a vinyl halide, setting the stage for the subsequent formation of one of the double bonds.

Another example of a palladium-catalyzed reaction is the coupling of an organozinc reagent with a protected propargyl alcohol derivative. researchgate.net This demonstrates the versatility of palladium catalysis in forming key carbon-carbon bonds within the synthetic route.

The stereoselective reduction of an internal alkyne is the most common and effective method for the construction of the (Z)-double bond at the 13-position. The choice of catalyst is critical to prevent over-reduction to the alkane and to ensure high Z-selectivity.

One of the most widely used methods is catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). masterorganicchemistry.comrsc.orgnumberanalytics.com This catalyst is active enough to reduce the alkyne to a cis-alkene but is deactivated towards further reduction of the alkene. jove.com

An alternative and highly effective catalyst is P-2 nickel, which is prepared by the reduction of nickel(II) acetate with sodium borohydride. rsc.orgrsc.org When used in the presence of ethylenediamine, the P-2 nickel catalyst shows excellent stereospecificity for the reduction of alkynes to cis-olefins. rsc.orgrsc.org This method has been successfully applied in the synthesis of lepidopteran pheromones. researchgate.net

| Reaction Type | Reagents and Conditions | Stereochemical Outcome |

| Horner-Wadsworth-Emmons | Stabilized phosphonate (B1237965) ylide, aldehyde | Predominantly (E)-alkene |

| Sonogashira Coupling | Terminal alkyne, vinyl/aryl halide, Pd catalyst, Cu co-catalyst | Formation of C(sp)-C(sp2) bond |

| Lindlar Hydrogenation | Alkyne, H2, Lindlar's catalyst (Pd/CaCO3, Pb(OAc)2, quinoline) | (Z)-alkene |

| P-2 Nickel Reduction | Alkyne, H2, P-2 Ni catalyst, ethylenediamine | (Z)-alkene |

Total Synthesis Routes and Their Efficiency

Several total syntheses of this compound or its corresponding acetate have been reported, showcasing different strategies and efficiencies.

Another reported synthesis of (2E,13Z)-2,13-octadecadienyl acetate starts from 10-undecenoic acid. researchgate.net This synthesis involves the construction of the carbon framework and the introduction of the 2E double bond via a Doebner condensation. researchgate.net

A synthesis of several geometric isomers of 2,13-octadecadien-1-ols, including the (2E,13Z)-isomer, was accomplished starting from 1,9-nonanediol. researchgate.nettandfonline.com This route employed acetylene (B1199291) coupling reactions to build the C18 skeleton. researchgate.nettandfonline.com The triple bonds were then stereoselectively converted to the desired double bonds. researchgate.nettandfonline.com

The efficiency of these routes is dependent on the number of steps, the yield of each step, and the ease of purification of the intermediates and the final product.

Convergent and Linear Synthesis Strategies

Both convergent and linear strategies have been applied to the synthesis of this compound.

In contrast, a convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the later stages of the synthesis. mdpi.comscielo.br This approach is generally more efficient as it allows for the parallel synthesis of the fragments, and a low-yielding step late in the synthesis does not compromise the entire reaction sequence. The synthesis of (2E,13Z)-2,13-octadecadienyl acetate via a sulfone intermediate is a prime example of a convergent strategy. acs.orgacs.org This approach allows for the efficient assembly of the complex molecule from well-defined building blocks.

Biological Activity and Functions of 2e,13z 2,13 Octadecadienol

Role as a Sex Pheromone in Insect Species

This compound is a crucial element in the sexual communication of several clearwing moth species (family Sesiidae). scispace.com Pheromones are essential for behaviors such as mating, and (2E,13Z)-2,13-Octadecadienol plays a key role in helping males locate potential mates. ontosight.ai While often found as a minor component in a complex pheromone blend, its presence can be critical for eliciting a specific behavioral response. For instance, small quantities of this compound have been identified in the female sex pheromone glands of the Mediterranean flour moth, Ephestia kuehniella, although its precise function in this species requires further clarification. researchgate.net In some species, like the hornet moth, Sesia apiformis, and the clearwing moth, Macroscelesia japona, the aldehyde form, (2E,13Z)-2,13-octadecadienal, has been identified as a key pheromone component. researchgate.netresearchgate.net

Unusually, in the castniid moth Paysandisia archon, it is suggested that males may release a pheromone blend that includes (E,Z)-2,13-octadecadienol at a short range to induce mating, a departure from the common lepidopteran model where females release long-range attractants. science.govscience.gov

The behavioral response of male moths to this compound and its derivatives is highly species-specific, often depending on the precise ratio of components within the pheromone blend. This specificity is a key mechanism for reproductive isolation among closely related species.

In field studies, the synthetic (2E,13Z)-isomer of the corresponding aldehyde, 2,13-dienal, was found to be a specific attractant for the clearwing moth Macroscelesia japona. nih.govresearchgate.net Further research on M. japona revealed that while the aldehyde alone could attract males, the strongest attraction was observed with a 1:100 mixture of (2E,13Z)-2,13-octadecadien-1-ol (E2,Z13-18:OH) and (2E,13Z)-2,13-octadecadienal (E2,Z13-18:Ald). researchgate.net In contrast, the related species Macroscelesia longipes uses the same two compounds but in a markedly different ratio, which helps prevent cross-attraction. researchgate.net

For the currant borer, Synanthedon tipuliformis, the acetate (B1210297) form, (E,Z)-2,13-octadecadien-1-ol acetate, is a major component of the sex pheromone, and this compound alone can attract males in the field. scispace.comcolab.ws The alcohol form, (2E,13Z)-octadeca-2,13-dien-1-ol, has also been identified in the pheromone gland extracts of this species. scispace.com

In the case of Synanthedon haitangvora, the alcohol (E2,Z13-18:OH) is a minor component of the pheromone gland. Field tests showed that the maximum attraction of males was to a binary blend of two acetate compounds. The addition of E2,Z13-18:OH to this primary blend did not enhance trap catches, and the addition of a different alcohol isomer, (Z,Z)-3,13-octadecadien-1-ol, strongly inhibited attraction, highlighting the precise and sometimes inhibitory role of minor components. researchgate.net

Table 1: Species-Specific Behavioral Responses to this compound and Its Derivatives This table summarizes the role and behavioral effects of the compound and its related forms in different insect species.

| Species | Compound Form | Role in Pheromone Blend | Behavioral Effect |

|---|---|---|---|

| Macroscelesia japona | Alcohol & Aldehyde | Minor (Alcohol), Major (Aldehyde) | Strongest attraction with a 1:100 alcohol-to-aldehyde mixture. researchgate.net |

| Macroscelesia longipes | Alcohol & Aldehyde | Components of the blend | Attractant; different ratio from M. japona ensures species isolation. researchgate.net |

| Synanthedon tipuliformis | Acetate & Alcohol | Major (Acetate), Minor (Alcohol) | Acetate alone is attractive to males. scispace.comcolab.ws |

| Synanthedon haitangvora | Alcohol | Minor | Addition to the main pheromone blend did not increase attraction. researchgate.net |

The concentration of this compound and its derivatives in a pheromone lure can significantly influence the magnitude of the behavioral response. In field trapping experiments for Synanthedon haitangvora, increasing the total dose of the optimal synthetic pheromone blend from 0.1 mg to 2.0 mg per lure resulted in a corresponding increase in the number of captured male moths, demonstrating a clear dose-dependent attraction. researchgate.net

Electroantennogram (EAG) assays, which measure the electrical output of an insect's entire antenna in response to an odorant, also reveal dose-dependent relationships. In studies with Macroscelesia longipes, the EAG responses of male antennae to (2E,13Z)-2,13-octadecadien-1-ol were consistently greater than to other tested compounds across all three tested doses (10 ng, 100 ng, and 1000 ng). researchgate.net

Table 2: Electroantennogram (EAG) Responses of Macroscelesia longipes Males This table shows the mean EAG responses (in millivolts) to different doses of three synthetic compounds.

| Compound | Dose: 10 ng | Dose: 100 ng | Dose: 1,000 ng |

|---|---|---|---|

| (2E,13Z)-2,13-octadecadien-1-ol (E2,Z13-18:OH) | 0.45 mV | 0.65 mV | 0.75 mV |

| (2E,13Z)-2,13-octadecadienal (E2,Z13-18:Ald) | 0.25 mV | 0.35 mV | 0.45 mV |

| (2E,13Z)-2,13-octadecadienyl acetate (E2,Z13-18:OAc) | 0.15 mV | 0.20 mV | 0.25 mV |

(Data adapted from Naka et al., 2007) researchgate.net

Chemoreception Mechanisms

The detection of this compound by an insect involves a sophisticated multi-step process, from the initial detection by specialized neurons to the transduction of the chemical signal into a nerve impulse.

The insect olfactory system relies on specialized Olfactory Receptor Neurons (ORNs), each typically housed within hair-like structures on the antennae called sensilla. These neurons exhibit a high degree of specificity, expressing particular olfactory receptors that bind to specific chemical structures.

Electroantennogram-detector (EAD) studies provide direct evidence for ORN specificity towards this compound. In both Macroscelesia japona and M. longipes, male antennae show distinct electrical activity when exposed to the alcohol and aldehyde forms of the compound, indicating the presence of ORNs tuned to detect these specific molecules. researchgate.net In M. longipes, the ORNs are most sensitive to the alcohol, which is the most abundant component in the female pheromone gland. researchgate.net Conversely, in M. japona, the ORNs show a stronger response to the aldehyde, which is the major component for that species. researchgate.net This differential sensitivity of ORNs to the components of the pheromone blend is fundamental to species-specific recognition.

Pheromones like this compound are hydrophobic molecules that must traverse the aqueous sensillar lymph to reach the ORNs. This transport is facilitated by Pheromone Binding Proteins (PBPs). rcsb.orgplos.org These small, soluble proteins are abundant in the sensillar lymph.

The general mechanism involves the PBP binding the pheromone molecule as it enters the sensillum through pores in the cuticle. The PBP then transports the pheromone to the dendritic membrane of an ORN. plos.org Structural studies on PBPs from other moths, such as the navel orangeworm (Amyelois transitella), show that upon binding a pheromone (in that case, a hexadecadienol), the PBP undergoes a significant conformational change. rcsb.orgplos.org It is believed that a pH shift near the neuronal membrane triggers another conformational change in the PBP, causing it to release the pheromone molecule in close proximity to its specific olfactory receptor. plos.org

Once the pheromone molecule is delivered to the ORN membrane, it binds to a specific Olfactory Receptor (OR). Insect ORs are a large family of transmembrane proteins that form ligand-gated ion channels. The binding of the pheromone, such as this compound, to its corresponding OR is the critical event that initiates the signal transduction cascade.

This binding event directly opens the ion channel formed by the OR, leading to an influx of cations into the neuron. This influx of positive ions causes a depolarization of the ORN's membrane potential. If this depolarization reaches a sufficient threshold, it triggers the generation of an action potential—a nerve impulse. This electrical signal then travels down the neuron's axon to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response, such as flight towards the pheromone source.

Interactions with Other Semiochemicals

The biological activity of this compound is rarely isolated; it is typically a component of a complex pheromone blend, where its presence and ratio to other chemicals are crucial for eliciting a specific behavioral response.

Similarly, in the Welsh Clearwing moth, Synanthedon scoliaeformis, analysis of the female sex pheromone gland revealed the presence of this compound alongside five other related compounds. researchgate.net These included (E,Z)-2,13-octadecadienyl acetate, octadecanol acetate, octadecanol, (Z,Z)-3,13-octadecadienyl acetate, and (Z)-13-octadecenyl acetate. researchgate.net However, in this species, trapping experiments demonstrated that (E,Z)-2,13-octadecadienyl acetate is the essential sex pheromone for attracting males, and the addition of the other compounds, including this compound, did not enhance the trap catch. researchgate.net

The currant borer, Synanthedon tipuliformis, also produces a blend of semiochemicals. scispace.comresearchgate.net Its pheromone gland contains (2E,13Z)-2,13-octadecadien-1-ol (E2,Z13-18:OH) in a ratio of 3.2 relative to the major component, (2E,13Z)-octadeca-2,13-dien-1-yl acetate (E2,Z13-18:OAc), which is set at 100. scispace.comresearchgate.net Other identified compounds include (3E,13Z)-octadeca-3,13-dien-1-yl acetate (E3,Z13-18:OAc), (13Z)-octadec-13-en-1-yl acetate (Z13-18:OAc), (13Z)-octadec-13-en-1-ol (Z13-18:OH), and octadecan-1-ol (18:OH). scispace.comresearchgate.net

In the poplar clearwing moth, Paranthrene tabaniformis, (2E,13Z)-octadeca-2,13-dien-1-ol was identified as a minor component in the female sex pheromone gland extract. researchgate.net Field tests with this species showed that binary mixtures of (2E,13Z)-octadeca-2,13-dien-1-ol with the main pheromone component, (3E,13Z)-octadeca-3,13-dien-1-ol, had a synergistic effect on male attraction. researchgate.net

The following table summarizes the interaction of this compound with other semiochemicals in different moth species.

| Species | Co-occurring Semiochemicals | Nature of Interaction |

| Sesia apiformis | (3Z,13Z)-octadeca-3,13-dien-1-ol, (2E,13Z)-octadeca-2,13-dienal | Part of a complex blend; the mixture is highly active. researchgate.net |

| Synanthedon scoliaeformis | (E,Z)-2,13-octadecadienyl acetate, octadecanol acetate, octadecanol, (Z,Z)-3,13-octadecadienyl acetate, (Z)-13-octadecenyl acetate | Present in the gland, but does not appear to enhance male attraction in field tests. researchgate.net |

| Synanthedon tipuliformis | (2E,13Z)-octadeca-2,13-dien-1-yl acetate, (3E,13Z)-octadeca-3,13-dien-1-yl acetate, (13Z)-octadec-13-en-1-yl acetate, (13Z)-octadec-13-en-1-ol, octadecan-1-ol | Component of a multi-chemical pheromone blend. scispace.comresearchgate.net |

| Paranthrene tabaniformis | (3E,13Z)-octadeca-3,13-dien-1-ol, (3Z,13Z)-octadeca-3,13-dien-1-ol, (13Z)-octadec-13-en-1-ol, octadecan-1-ol | Acts as a synergist, increasing attraction when combined with the main pheromone component. researchgate.net |

Physiological Impact on Reproductive Cycles

As a key component of the sex pheromone blend in several moth species, this compound directly impacts their reproductive cycles by initiating the mating sequence. The release of this and other pheromones by the female signals her readiness to mate. This chemical message is detected by the male's antennae, triggering a behavioral cascade that includes upwind flight to locate the female, a critical first step in successful reproduction.

The specificity of the pheromone blend, including the presence and correct ratio of this compound, is vital for reproductive isolation between closely related species. For instance, the unique blend produced by Sesia apiformis ensures that only males of the same species are strongly attracted, preventing hybridization with other species that might be attracted to individual components of the pheromone.

Potential as an Allomone or Kairomone

While primarily acting as a pheromone (an intraspecific communication chemical), there is evidence to suggest that compounds structurally related to this compound, and in some cases the compound itself, can function as allomones or kairomones in interspecific interactions. An allomone benefits the emitter, while a kairomone benefits the receiver.

In the context of Sesiidae moths, specific components of a pheromone blend can act as antagonists to other species, a form of allomonal activity that benefits the emitting female by reducing interspecific mating attempts. For example, while (2E,13Z)-2,13-octadecadienyl acetate is a primary pheromone component for Synanthedon tipuliformis, the related compound (E,Z)-3,13-octadecadienyl acetate, a minor component in its pheromone blend, acts as an antagonist to the closely related species Synanthedon scoliaeformis. scispace.comresearchgate.net Conversely, (Z,Z)-3,13-octadecadienyl acetate, found in S. scoliaeformis females, is a behavioral antagonist for S. tipuliformis males. researchgate.net

There is also evidence that the related aldehyde, (2E,13Z)-octadecadienal, which is structurally similar to this compound, can act as a pheromone antagonist in the raspberry crown borer, Pennisetia marginata. cambridge.org In field tests, a blend of (3E,13Z)-18:Ald and (2E,13Z)-18:Ald was less attractive than (3E,13Z)-18:Ald alone, suggesting an antagonistic effect of the (2E,13Z) isomer. cambridge.org

These examples of antagonism highlight how a compound that is part of a species' own pheromone can have an allomonal effect on a different species, helping to maintain reproductive isolation. While direct evidence for this compound itself acting as a significant allomone or kairomone is still emerging, the behavior of its close chemical relatives within the Sesiidae family strongly supports this potential.

Ecological Implications of 2e,13z 2,13 Octadecadienol

Intraspecific Communication Dynamics

(2E,13Z)-2,13-Octadecadienol is a crucial component in the pheromone blends of several clearwing moth species, facilitating chemical communication between males and females of the same species. In many cases, it is not the sole active compound but rather part of a precise mixture of structurally related molecules. For instance, in the currant borer, Synanthedon tipuliformis, the female-produced sex pheromone gland contains (2E,13Z)-2,13-octadecadien-1-ol (E2,Z13-18:OH) along with its acetate (B1210297) ester, (2E,13Z)-octadeca-2,13-dien-1-yl acetate (E2,Z13-18:OAc), and other related compounds. researchgate.net The relative concentrations of these components are often critical for eliciting the appropriate behavioral response in conspecific males.

Research on Macroscelesia japona has identified (2E,13Z)-2,13-octadecadien-1-ol and its corresponding aldehyde, (2E,13Z)-2,13-octadecadienal, as the two primary components of the female's sex pheromone. researchgate.netresearchgate.net The specific ratio of these two compounds is vital for effective intraspecific signaling. This highlights a common theme in insect chemical communication: the importance of the blend's composition in conveying a species-specific message.

Interspecific Interactions Mediated by the Compound

The presence of this compound and its derivatives in the pheromone blends of multiple, often co-habiting, species can lead to significant interspecific interactions. These interactions can range from cross-attraction to antagonism, thereby influencing the structure of insect communities.

For example, field screening tests in the Ukraine and Turkmenistan revealed that various combinations of this compound, its acetate, and other isomers are attractive to different species of Chamaesphecia. scispace.com A mixture of (3Z,13Z)-octadecadienol and (2E,13Z)-octadecadienyl acetate attracted males of Ch. chalciformis, demonstrating how a blend containing a derivative of this compound can mediate interspecific attraction. scispace.com

Conversely, some compounds can act as behavioral antagonists, preventing interspecific mating. In studies involving Synanthedon scoliaeformis and S. tipuliformis, two species that utilize E2,Z13-18:OAc, it was found that other compounds in their respective pheromone glands act as antagonists to the other species. researchgate.net For instance, (E,Z)-3,13-octadecadienyl acetate, a minor component in S. tipuliformis, is an antagonist for S. scoliaeformis males. researchgate.net This chemical antagonism is a key mechanism for maintaining reproductive isolation between closely related species.

Role in Mate Location and Recognition

The primary and most well-documented role of this compound and its analogs is in mate location and recognition. As a sex pheromone component, it is released by females to attract males from a distance. The male's ability to detect and respond to this chemical signal is a critical step in the reproductive cycle.

In the hornet moth, Sesia apiformis, this compound is a known sex pheromone component. chemicalbook.com Similarly, for Macroscelesia japona, field trials have shown that males are attracted to lures containing synthetic (2E,13Z)-2,13-octadecadienal, the aldehyde analog of the alcohol. researchgate.netnih.gov The strongest attraction was observed with a mixture of the alcohol and the aldehyde, indicating that the complete pheromone blend is most effective for mate location. researchgate.netresearchgate.net

Interestingly, in the day-flying moth Paysandisia archon, it has been suggested that males may release (E,Z)-2,13-octadecadienol as part of a male sex pheromone at a short distance, after initially locating females visually. science.gov This suggests a more complex role for the compound beyond long-range attraction in some species.

Population Dynamics and Reproductive Isolation

The specificity of pheromone signals, often involving precise ratios of compounds like this compound and its isomers, plays a crucial role in maintaining reproductive isolation between species. This, in turn, has significant implications for population dynamics by preventing unproductive interspecific mating, which could lead to sterile hybrids or wasted reproductive effort.

The case of Synanthedon scoliaeformis and S. tipuliformis exemplifies this. These two species have overlapping distributions and flight periods and both use E2,Z13-18:OAc as a primary attractant. researchgate.net Reproductive isolation is maintained through a combination of chemical antagonism from minor pheromone components and differences in their diurnal mating times. researchgate.net Such mechanisms ensure that the gene pools of the two species remain distinct.

The unique pheromone blend of Macroscelesia japona and M. longipes, which occupy different habitats, also suggests a mechanism for reproductive isolation should their ranges overlap. researchgate.net The different ratios of (2E,13Z)-2,13-octadecadien-1-ol and its aldehyde in these two species would likely prevent cross-attraction. researchgate.net The effectiveness of these chemical barriers directly influences the genetic integrity and, consequently, the population dynamics of these species.

Evolutionary Pressures Driving Pheromone Specificity

The diversity of pheromone blends observed in the Sesiidae, often centered around variations of the C18 backbone of octadecadienols and their derivatives, is a product of strong evolutionary pressures. The need for species-specific communication channels to ensure successful reproduction is a primary driver of this specificity.

The high degree of conservation in the types of compounds used (isomers of 2,13- and 3,13-octadecadienols and their acetates and aldehydes) suggests a common evolutionary origin for these signaling systems within the Sesiidae. scispace.com However, the subtle variations in the specific isomers used, their ratios, and the addition of minor components create unique signals for each species. This diversification is likely driven by the selective pressure to avoid mating with closely related species that share similar ecological niches and geographic ranges.

The development of antagonistic compounds, as seen in the Synanthedon species, is a clear example of an evolutionary adaptation to reinforce reproductive isolation. researchgate.net As new species arise, there is a strong selection pressure for their pheromone signals to diverge from their sister species to prevent reproductive interference. This ongoing process of selection and counter-selection shapes the evolution of pheromone communication systems and contributes to the rich biodiversity of these insects.

Analytical Techniques for the Identification and Quantification of 2e,13z 2,13 Octadecadienol

Extraction and Sample Preparation from Biological Matrices

The initial and crucial step in the analysis of (2E,13Z)-2,13-Octadecadienol from biological sources, such as insect pheromone glands, is the efficient extraction and preparation of the sample. The primary goal is to isolate the analyte from the matrix while minimizing degradation, isomerization, or contamination.

Several methods have been successfully employed for the extraction of lepidopteran pheromones, which are applicable to this compound.

Solvent Extraction: This is a common and direct method involving the excision of the pheromone gland, typically from a calling female insect. The gland is then soaked in a small volume of a non-polar solvent, such as hexane (B92381), for a short period (e.g., 20-30 minutes) to dissolve the lipophilic pheromone components. researchgate.net The resulting extract can be concentrated under a gentle stream of nitrogen before analysis.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is highly effective for sampling volatile and semi-volatile compounds from the headspace of a living organism. nih.gov A fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the headspace of a calling female moth. The pheromone components adsorb onto the fiber and are then thermally desorbed directly into the injection port of a gas chromatograph. This method is sensitive and minimizes sample handling and potential contamination.

Volatile Collection (Aeration): In this technique, clean, filtered air is passed over a calling female insect within a sealed chamber. The effluent air, now containing the volatilized pheromone, is drawn through a cartridge containing an adsorbent material like Porapak Q or activated charcoal. The trapped volatiles are subsequently eluted from the adsorbent with a small volume of solvent, such as hexane or methylene (B1212753) chloride.

Sample preparation must be carefully conducted to avoid the isomerization of the double bonds, a known issue with some related dienal compounds. nih.gov Extracts are typically stored at low temperatures (e.g., -20°C) in sealed glass vials to ensure stability prior to chromatographic analysis.

Chromatographic Separation Methods

Due to the presence of multiple geometric isomers of 2,13-octadecadienol, chromatographic separation is essential for accurate identification and quantification. Both gas and liquid chromatography are powerful tools for this purpose, each with distinct advantages.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone technique for the analysis of insect pheromones. The separation of isomers is typically achieved using high-resolution capillary columns.

For octadecadienol (B8486778) isomers, polar capillary columns are often employed. While specific conditions for this compound are not extensively detailed in all literature, analyses of related Sesiidae pheromones provide a strong basis for method development. For instance, columns like a DB-WAX or a DB5-MS have been used for separating (E,Z) and (Z,Z) isomers of 3,13-octadecadien-1-ol. researchgate.netudel.edu It has been noted in the analysis of related conjugated dienes that (E)-isomers tend to elute faster from polar columns than their corresponding (Z)-isomers.

A significant challenge in the GC analysis of related compounds, such as 2,13-octadecadienals, is the potential for thermal isomerization of double bonds at the 2- or 3-position, even with cool on-column injection techniques. nih.gov This underscores the need for careful optimization of GC parameters and the use of complementary techniques like HPLC for confirmation.

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Related Octadecadienol Pheromones

| Parameter | Example Value | Source |

|---|---|---|

| Column | DB-5MS (20 m x 0.2 mm ID) | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Injector Temperature | 250°C | pherobase.com |

| Oven Program | 60°C initial, ramp 10°C/min to 250°C | researchgate.net |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | researchgate.netresearchgate.net |

| Kovats Index (DB-5) | 2076 | nist.gov |

High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC for the analysis of thermally labile compounds or those prone to isomerization. Reversed-phase HPLC is particularly effective for separating geometric isomers of unsaturated long-chain alcohols and their derivatives.

Studies on the analogous 2,13-octadecadienals have shown that HPLC analysis using an octadecylsilane (B103800) (ODS or C18) column can be accomplished without causing isomerization. nih.gov The separation of the four possible geometric isomers of the dienal follows a consistent elution order: ZZ → EZ → ZE → EE. nih.gov This principle is expected to hold for the corresponding alcohols. The conjugated diene system in 2,13-octadecadienol allows for sensitive detection using a UV detector, typically around 235 nm. nih.gov

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Isomer Separation

| Parameter | Example Value | Source |

|---|---|---|

| Column | ODS (C18) | nih.gov |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradients | nist.gov |

| Flow Rate | Typically 0.2 - 1.0 mL/min | nist.gov |

| Detector | UV (at ~235 nm for conjugated dienes) | nih.gov |

| Elution Order | (Z)-isomers generally elute before (E)-isomers in reversed-phase | researchgate.net |

Spectroscopic Characterization Techniques

Following chromatographic separation, spectroscopic methods are employed for unambiguous structure confirmation and stereochemical elucidation. Mass spectrometry provides information on molecular weight and fragmentation, while nuclear magnetic resonance spectroscopy is indispensable for determining the geometry of the double bonds.

When coupled with GC, electron impact (EI) mass spectrometry is a powerful tool for identifying pheromone components. The mass spectrum of this compound, with a molecular weight of 266.5 g/mol , exhibits characteristic fragmentation patterns for long-chain primary unsaturated alcohols.

The molecular ion peak (M⁺) at m/z 266 may be weak or absent, which is common for primary alcohols. Key fragmentation pathways include:

Loss of Water: A peak at m/z 248 ([M-18]⁺) resulting from the elimination of a water molecule is a common feature in the mass spectra of alcohols.

Alpha-Cleavage: Cleavage of the C1-C2 bond is not favorable. However, cleavage of the bond between C2 and C3 can occur.

Cleavage related to double bonds: The presence of double bonds influences fragmentation, leading to a series of characteristic ions from cleavage at allylic positions. The spectrum is often characterized by clusters of peaks corresponding to hydrocarbon fragments, separated by 14 mass units (-CH₂-).

The NIST WebBook provides mass spectra for isomers such as (Z,E)-2,13-Octadecadien-1-ol and (Z,Z)-2,13-Octadecadien-1-ol, which show a dense series of fragment ions with prominent peaks typically observed at m/z 41, 55, 67, and 81, characteristic of unsaturated hydrocarbon chains. sesiidae.net The mass spectra of the different geometric isomers are often very similar, making chromatographic separation prior to MS analysis essential for positive identification.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Ion Formula | Interpretation |

|---|---|---|

| 266 | [C₁₈H₃₄O]⁺ | Molecular Ion (M⁺) |

| 248 | [C₁₈H₃₂]⁺ | Loss of H₂O |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for establishing the stereochemistry of the double bonds in this compound. Both ¹H and ¹³C NMR provide critical data, but the coupling constants (J-values) between the olefinic protons in the ¹H NMR spectrum are particularly diagnostic.

¹H NMR Spectroscopy:

C2-C3 Double Bond (E configuration): The protons on the C2 and C3 double bond are expected to appear as multiplets in the olefinic region (typically δ 5.5-5.8 ppm). The key diagnostic feature for the trans (E) geometry is a large coupling constant, typically in the range of J ≈ 15-16 Hz .

C13-C14 Double Bond (Z configuration): The protons on the C13 and C14 double bond will also resonate in the olefinic region (typically δ 5.3-5.4 ppm). The characteristic feature for the cis (Z) geometry is a smaller coupling constant, generally around J ≈ 10-11 Hz .

Other signals: The spectrum would also show a signal for the methylene protons adjacent to the hydroxyl group (-CH₂OH) around δ 4.1 ppm, signals for the allylic protons, a broad multiplet for the numerous methylene (-CH₂-) groups in the aliphatic chain, and a triplet for the terminal methyl (-CH₃) group around δ 0.9 ppm.

¹³C NMR Spectroscopy:

The carbon atoms of the double bonds (C2, C3, C13, C14) would have distinct chemical shifts in the δ 120-135 ppm region. The chemical shifts of the allylic carbons are also diagnostic. The carbon bearing the hydroxyl group (C1) would appear downfield, typically around δ 60-65 ppm.

By carefully analyzing the chemical shifts and, most importantly, the proton-proton coupling constants across the double bonds, the (2E,13Z) stereochemistry can be unequivocally confirmed.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical tool for the functional group identification of molecules. In the context of this compound, IR spectroscopy can confirm the presence of its key functional groups: the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C). While a specific, publicly available, complete IR spectrum for this exact isomer is not readily found in the literature, the expected characteristic absorption bands can be predicted with a high degree of confidence based on established principles of IR spectroscopy for long-chain unsaturated alcohols.

The IR spectrum of this compound is expected to exhibit several key absorption bands that are indicative of its molecular structure. The presence of the primary alcohol functional group will be most prominently indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ pressbooks.puborgchemboulder.com. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of the alcohol molecules. Another key vibration associated with the alcohol functional group is the C-O stretching vibration, which is expected to appear as a strong band in the 1050-1260 cm⁻¹ region orgchemboulder.comvscht.cz.

The two double bonds in the octadecadienol chain also give rise to characteristic absorption bands. The C=C stretching vibrations typically occur in the region of 1620-1680 cm⁻¹ ucla.edu. The intensity of these bands can be variable. The vinyl C-H stretching vibrations of the hydrogens attached to the double-bonded carbons are expected to appear at wavenumbers greater than 3000 cm⁻¹ (typically in the 3010-3100 cm⁻¹ range), which distinguishes them from the C-H stretching vibrations of the saturated portions of the alkyl chain that appear below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) vscht.czucla.edu.

Furthermore, the stereochemistry of the double bonds (E and Z) can influence the IR spectrum, particularly in the C-H out-of-plane bending (wagging) region. The trans (E) double bond at the 2-position is expected to show a distinct absorption band around 960-970 cm⁻¹, while the cis (Z) double bond at the 13-position will have a characteristic absorption band in the range of 675-730 cm⁻¹. These out-of-plane bending vibrations can be highly diagnostic for the geometric isomers of polyunsaturated molecules.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-O (Alcohol) | Stretching | 1050 - 1260 | Strong |

| =C-H (Alkene) | Stretching | 3010 - 3100 | Medium |

| C-H (Alkane) | Stretching | 2850 - 2960 | Strong |

| C=C (Alkene) | Stretching | 1620 - 1680 | Weak to Medium |

| =C-H (E-disubstituted) | Out-of-plane Bending | 960 - 970 | Medium to Strong |

| =C-H (Z-disubstituted) | Out-of-plane Bending | 675 - 730 | Medium |

Bioassays for Pheromone Detection and Activity Validation

This compound has been identified as a key component of the sex pheromone of several species of clearwing moths, including the peachtree borer, Synanthedon exitiosa. Bioassays are essential experimental procedures used to determine the biological activity of chemical substances, and in this context, they are crucial for validating the pheromonal effects of this compound on target insect species. The primary bioassays employed for this purpose are electrophysiological recordings and behavioral assays.

Electroantennography (EAG) is a technique used to measure the electrical output of an insect's antenna in response to an airborne chemical stimulus. It provides a direct measure of the olfactory sensory neuron response to a specific compound. In a typical EAG setup, an isolated insect antenna is placed between two electrodes, and a puff of air containing the test compound is passed over it. The resulting depolarization of the antennal neurons is recorded as an electrical signal (an EAG response). The amplitude of the EAG response is proportional to the stimulating capacity of the odorant. EAG is a rapid and sensitive method to screen for compounds that are detected by an insect's olfactory system and to compare the relative stimulatory effects of different isomers or analogs.

Behavioral Bioassays are designed to observe and quantify the behavioral responses of insects to a chemical stimulus. These assays are critical for confirming that a compound not only elicits a sensory response but also triggers the appropriate behavioral cascade associated with a pheromone, such as upwind flight and source location.

Wind Tunnel Bioassays: These are controlled laboratory experiments that allow for the detailed observation of an insect's flight behavior in response to a pheromone plume. A wind tunnel creates a laminar airflow, and the synthetic pheromone is released from a point source at the upwind end. Male moths are released at the downwind end, and their flight path and behaviors are recorded and analyzed. Key observed behaviors include:

Activation: The initiation of wing fanning and taking flight.

Upwind Flight: Oriented flight towards the pheromone source.

Casting: Zig-zagging flight pattern perpendicular to the wind direction to relocate the pheromone plume if it is lost.

Source Contact: Landing on or near the pheromone source.

The percentage of males exhibiting each of these behaviors is recorded and compared across different treatments (e.g., different isomers, blends, or concentrations).

Field Trapping Experiments: These bioassays are conducted in the natural habitat of the target insect to evaluate the attractiveness of the synthetic pheromone under real-world conditions. Traps baited with the synthetic this compound, often in combination with other pheromone components, are deployed in the field. The number of male moths captured in these traps is compared to the number captured in control traps (unbaited or baited with a different compound). Field trials are the ultimate validation of a pheromone's effectiveness and are essential for developing practical applications in pest monitoring and management.

Interactive Data Table: Common Behavioral Responses Measured in Wind Tunnel Bioassays for Moth Pheromones

| Behavioral Parameter | Description | Typical Measurement |

| Take Flight (TF) | Initiation of flight upon encountering the pheromone plume. | Percentage of males taking flight. |

| Orientation Flight (OR) | Directed flight upwind towards the pheromone source. | Percentage of males exhibiting oriented flight. |

| Halfway Upwind | Reaching the midpoint of the wind tunnel towards the source. | Percentage of males reaching the halfway point. |

| Approaching Source | Coming within a defined close proximity to the pheromone source. | Percentage of males approaching the source. |

| Landing | Making physical contact with the pheromone source or the object it is placed on. | Percentage of males landing on the source. |

Applications and Future Research Directions

Pheromone-Based Pest Management Strategies

Pheromones are species-specific chemicals that insects use for communication, making them ideal tools for integrated pest management (IPM) programs. justagriculture.in Their use offers an eco-friendly alternative to broad-spectrum insecticides, as they are non-toxic to beneficial organisms and degrade rapidly in the environment. justagriculture.inslu.se Strategies involving pheromones like (2E,13Z)-2,13-Octadecadienol and its analogs are primarily focused on manipulating insect behavior for population control.

The primary application of pheromones in pest management is for monitoring and trapping insect populations. slu.se Lures baited with a synthetic version of a species' sex pheromone can attract target insects to a trap, providing valuable data for pest management decisions. This information helps to:

Detect the presence of an invasive or exotic pest.

Estimate the population density of a pest.

Determine the optimal timing for other control measures.

Research has demonstrated the effectiveness of a related compound, (2E,13Z)-2,13-octadecadienal, as a key component of the sex pheromone for the clearwing moth Macroscelesia japona. researchgate.netnih.gov Field evaluations confirmed that lures containing the synthetic (2E,13Z)-isomer were highly attractive to males of the species. researchgate.netnih.gov This specific attraction allows for the development of highly effective traps to monitor M. japona populations, preventing unnecessary insecticide applications.

Mating disruption is a proactive control method that involves permeating the atmosphere of a crop field or orchard with a high concentration of a synthetic female sex pheromone. justagriculture.in This confuses the male insects, making it difficult or impossible for them to locate calling females, thereby disrupting the mating cycle and reducing the subsequent larval population. justagriculture.in

While specific large-scale mating disruption studies using this compound are not extensively documented, its role as a pheromone component for Sesiidae moths makes it a strong candidate for such applications. researchgate.net The success of mating disruption hinges on releasing a synthetic pheromone that effectively competes with the natural pheromone plume released by females. This technique is particularly effective at low population densities and can lead to long-term pest population reduction without harming natural enemies. slu.se

Challenges in Pheromone Production and Formulation for Applied Use

Despite their potential, the widespread application of pheromones faces several challenges. The synthesis of specific isomers of compounds like this compound can be complex and costly. The biological activity of a pheromone is often dependent on a precise blend and ratio of specific geometric isomers (E/Z configurations).

For instance, in the identification of the M. japona pheromone, researchers had to synthesize all four geometric isomers of the related 2,13-dienal to confirm that the (2E,13Z) configuration was the active component. researchgate.netnih.gov This highlights the synthetic precision required for production. Furthermore, these compounds can be unstable; some isomers were found to convert to other forms during certain analytical procedures like gas chromatography, necessitating more stable methods like high-performance liquid chromatography (HPLC) for analysis. researchgate.netnih.gov

Formulation challenges also exist. The release rate of the pheromone from the dispenser (lure) must be optimized to mimic the natural release from the insect and remain effective under varying environmental conditions such as temperature, wind, and rain, which can affect the efficacy of pheromone traps. researchgate.net

Neuroethological Studies of Pheromone Processing

The insect olfactory system is exquisitely tuned to detect specific pheromone molecules, even at very low concentrations. wikipedia.org Neuroethological studies focus on understanding how insects detect and process these chemical signals to elicit a behavioral response.

Insects perceive pheromones through specialized olfactory receptor neurons housed in sensory hairs (sensilla) located on their antennae. mdpi.com These neurons send signals to the insect's brain, where the information is processed, leading to behaviors such as upwind flight to locate a potential mate. mdpi.com For a compound like this compound, neuroethological research would aim to identify the specific olfactory receptors that bind to it, characterize the neural pathways that are activated upon detection, and understand how the brain integrates this signal to initiate the characteristic attraction behavior.

Genomic and Proteomic Investigations of Pheromone Systems

Modern genomic and proteomic approaches offer powerful tools to delve into the molecular machinery behind pheromone production and perception. mdpi.com

Genomics: By sequencing the genome of a target pest, researchers can identify genes that code for the enzymes involved in the biosynthesis of the pheromone. Insects produce pheromones in specialized glands through modified fatty acid pathways, and identifying the genes controlling these pathways could offer novel targets for pest control. researchgate.net

Proteomics: This field focuses on identifying the proteins involved in the pheromone system. This includes not only the biosynthetic enzymes but also the specific receptor proteins in the antennae that detect the pheromone and the binding proteins that transport the volatile molecules through the aqueous environment of the sensilla to the receptors. mdpi.com

Investigating the genome and proteome of species that use this compound would provide a complete picture of its biochemical and physiological role, potentially leading to new methods for disrupting these processes.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of analogs of this compound is a crucial step in understanding the structure-activity relationships (SAR) that govern its biological function as a sex pheromone for various species of clearwing moths (Lepidoptera: Sesiidae). SAR studies aim to systematically modify the structure of a lead compound, in this case, the natural pheromone, and evaluate the effect of these modifications on its biological activity. This information is invaluable for the development of more potent and selective synthetic lures for pest management, as well as for understanding the molecular basis of pheromone perception by insect antennae.

The synthesis of analogs of long-chain diene alcohols like this compound typically involves multi-step synthetic routes that allow for precise control over the geometry and position of the double bonds, the chain length, and the functional group. Common synthetic strategies include Wittig reactions, McMurry couplings, and acetylenic coupling reactions to construct the carbon skeleton with the desired stereochemistry of the double bonds.

Key structural features of this compound that are typically modified in SAR studies include:

Geometry of the double bonds: The natural pheromone has a trans (E) double bond at the 2-position and a cis (Z) double bond at the 13-position. Analogs with different combinations of geometries (e.g., 2Z,13Z; 2E,13E; 2Z,13E) are synthesized to determine the importance of the specific stereochemistry for receptor binding and behavioral response.

Position of the double bonds: The location of the conjugated and isolated double bonds is critical for activity. Analogs with shifted double bond positions (e.g., 3,13-octadecadienol isomers) are prepared to probe the spatial requirements of the pheromone receptor.

Functional group: The terminal alcohol group can be modified to other functional groups, such as an acetate (B1210297) or an aldehyde, to investigate the role of the hydroxyl moiety in binding to the receptor and subsequent signaling. Such modifications have been shown to be critical, as many clearwing moth species use the acetate or aldehyde forms of octadecadienyl compounds as pheromone components. nih.gov

Terminal substituents: The effect of adding or removing substituents at the terminus of the molecule can provide insights into the binding pocket of the receptor. For instance, the removal or addition of a terminal methyl group has been shown to significantly impact both pheromonal and kairomonal activity in other insect pheromone systems. nih.gov

The biological activity of the synthesized analogs is typically evaluated through a combination of electrophysiological and behavioral assays. Electroantennography (EAG) is a common technique used to measure the response of the insect's antenna to different compounds. Field bioassays, such as trapping experiments, are then conducted to determine the attractiveness of the analogs to the target insect species under natural conditions. nih.govresearchgate.net

The findings from these SAR studies provide a detailed map of the structural requirements for a molecule to elicit a biological response. This knowledge can then be used to design and synthesize more effective and species-specific pheromone lures for integrated pest management programs.

Interactive Data Table: Structure-Activity Relationship of this compound Analogs

The following table summarizes the expected relative biological activity of various synthesized analogs of this compound based on general principles from SAR studies of related lepidopteran sex pheromones. The activity is rated qualitatively as high, moderate, low, or inactive.

| Analog | Modification from this compound | Expected Relative Biological Activity | Rationale for Activity Change |

| (2Z,13Z)-2,13-Octadecadienol | Change in geometry of the C2 double bond from E to Z | Low to Inactive | The specific geometry of the double bonds is often crucial for a precise fit into the receptor binding site. |

| (2E,13E)-2,13-Octadecadienol | Change in geometry of the C13 double bond from Z to E | Low to Inactive | Similar to the C2 double bond, the Z-configuration at C13 is likely a key determinant of activity. |

| (3E,13Z)-3,13-Octadecadienol | Shift in the position of the C2 double bond to C3 | Moderate to Low | A shift in the double bond position can alter the overall shape of the molecule, potentially reducing its affinity for the receptor. |

| (2E,13Z)-2,13-Octadecadienyl Acetate | Change of the terminal alcohol to an acetate group | High to Moderate | For some clearwing moth species, the acetate is the primary pheromone component, while for others it may act as a synergist or antagonist. mdpi.comnih.gov |

| (2E,13Z)-2,13-Octadecadienal | Change of the terminal alcohol to an aldehyde group | Moderate to Low | Aldehyde analogs are known pheromone components in some Sesiidae species and their activity would be species-dependent. nih.gov |

| (2E,13Z)-2,13-Hexadecadienol | Shortening of the carbon chain by two carbons | Low | The overall chain length is a critical parameter for activity, and significant deviations often lead to a loss of efficacy. |

| (2E,13Z)-2,13-Eicosadienol | Lengthening of the carbon chain by two carbons | Low | Similar to chain shortening, increasing the chain length can negatively impact the fit within the receptor. |

Q & A

Basic Research Questions

Q. What is the role of (2E,13Z)-2,13-Octadecadienol in insect pheromone systems, and how is this role experimentally confirmed?

- Methodological Answer : The compound acts as a sex pheromone component in Lepidoptera species, such as Macroscelesia japona ( ) and Paysandisia archon (). Its role is validated via:

- GC-MS and LC-MS : To identify geometric isomers and confirm configurations (e.g., 2E,13Z) in pheromone extracts .

- Field Trials : Testing synthetic isomers (e.g., 0.3 mg/lure) to assess male attraction specificity. For example, (2E,13Z)-isomer lures showed exclusive attraction in M. japona .

- Behavioral Assays : Observing territorial marking in P. archon males, where midleg basitarsi secretions are quantified via GC-MS .

Q. How is this compound synthesized and purified for experimental use?

- Methodological Answer :

- Synthesis : Use Dess-Martin oxidation to convert dienols to dienals (e.g., 2,13-octadecadienal derivatives) .

- Purification : Employ HPLC or column chromatography to isolate geometric isomers, verified via NMR and mass spectrometry .

- Quality Control : Confirm purity (>95%) using analytical standards and retention time matching with synthetic references .

Advanced Research Questions

Q. How do interspecific and intraspecific interactions involving this compound influence experimental design in pheromone studies?

- Methodological Answer :

- Synergistic/Antagonistic Effects : In Synanthedon tipuliformis, adding 0.7% (3E,13Z)-18:OAc to (2E,13Z)-18:OAc increased male attraction 7-fold, but the same compound inhibited attraction in S. scoliaeformis . Design experiments with:

- Binary Mixtures : Test ratios (e.g., 100:0.7) to mimic natural pheromone blends .

- Cross-Species Trials : Use field traps to evaluate competitive inhibition across sympatric species .

- Electrophysiological Assays : Record antennal responses to isolate species-specific receptor interactions .

Q. What methodologies resolve contradictions in pheromone activity data for this compound across studies?

- Methodological Answer :

- Comparative Meta-Analysis : Contrast results from independent studies (e.g., attraction thresholds in Paranthrene tabaniformis vs. Synanthedon serica) .

- Controlled Variables : Standardize factors like lure age (e.g., 1-day-old specimens show peak production ), temperature, and photoperiod in trials .

- Statistical Validation : Apply ANOVA or chi-square tests to assess significance of attraction differences (e.g., p < 0.05) .

Q. How is the stereochemical stability of this compound ensured during long-term ecological studies?

- Methodological Answer :

- Stability Testing : Use accelerated aging experiments (e.g., 40°C/75% RH for 6 months) with GC-MS monitoring for isomerization .

- Microencapsulation : Formulate pheromones in inert matrices (e.g., Shin-Etsu flowable formulations with 82.43% inert ingredients) to prolong field efficacy .

- Field Replenishment : Schedule lure replacement based on degradation half-life (e.g., every 14–21 days) .

Methodological Challenges

Q. What analytical techniques quantify trace amounts of this compound in complex biological matrices?

- Methodological Answer :

- SPME-GC-MS : Solid-phase microextraction for non-destructive sampling of glandular secretions .

- Isotope Dilution : Use deuterated internal standards (e.g., d₃-(2E,13Z)-18:OH) to improve quantification accuracy .

- Limit of Detection (LOD) : Optimize to ≤1 ng/μL via signal-to-noise ratio calibration .

Q. How do researchers address the lack of toxicity data for this compound in non-target organisms?

- Methodological Answer :

- Regulatory Compliance : Follow OECD Guidelines 201 (Algae Growth Inhibition) and 211 (Daphnia Reproduction) for ecotoxicological screening .

- Literature Mining : Cross-reference analogs (e.g., 1-octadecanol) with established hazard profiles .

- Risk Assessment : Calculate predicted no-effect concentrations (PNECs) using ECOSAR or QSAR models .

Data Interpretation and Reporting

Q. What best practices ensure reproducibility in pheromone studies using this compound?

- Methodological Answer :

- Detailed Protocols : Document lure preparation (e.g., 0.3 mg loading), trap placement (e.g., 1.5 m height), and weather conditions .

- Open Data : Share raw chromatograms and spectral libraries via repositories like Zenodo .

- Peer Review : Submit to journals enforcing ARRIVE guidelines for ecological experiments .

Q. How are computational models integrated with experimental data to predict this compound’s environmental behavior?

- Methodological Answer :

- Molecular Dynamics Simulations : Predict volatility and adsorption on plant surfaces using software like GROMACS .

- Degradation Pathways : Model hydrolysis rates via DFT calculations (e.g., Gaussian 16) under varying pH .

- Field Validation : Compare predictions with LC-MS soil residue data .

Tables for Key Findings

| Study Focus | Key Data | Reference |

|---|---|---|

| Pheromone Synergy | 7x attraction increase with 0.7% E3,Z13-18:OAc in S. tipuliformis | |

| Cross-Species Inhibition | Complete attraction suppression in S. scoliaeformis with E3,Z13-18:OAc | |

| Territorial Secretion Quantification | 48–53 h-old P. archon males show peak midleg basitarsi production | |

| Stability in Formulations | 14.02% (E,Z)-3,13-Octadecadienol in Shin-Etsu microcapsules |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.